4-Hydroxy Xylazine

Description

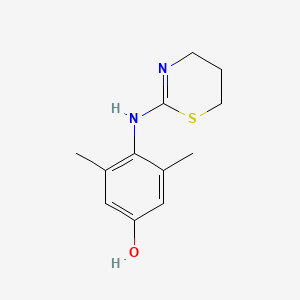

Structure

3D Structure

Properties

IUPAC Name |

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-6-10(15)7-9(2)11(8)14-12-13-4-3-5-16-12/h6-7,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWQWFCVDXMJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NCCCS2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675967 | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-32-7 | |

| Record name | 4-Hydroxy xylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145356327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LJ2G97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy Xylazine for Research Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy Xylazine (B1663881), a primary phase I metabolite of the veterinary sedative Xylazine. The increasing prevalence of Xylazine as an adulterant in the illicit drug supply has made the availability of pure 4-Hydroxy Xylazine as a research standard critical for forensic and clinical toxicology.[1] This document outlines a plausible synthetic route based on available scientific literature, details necessary analytical characterization techniques, and presents relevant quantitative data. Furthermore, it includes diagrams of the associated signaling and metabolic pathways, alongside a typical analytical workflow, to provide a complete scientific context for researchers.

Introduction

Xylazine, an α2-adrenergic receptor agonist, is widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[2] However, its diversion and use as an adulterant in illicit drugs, particularly fentanyl, has become a significant public health concern.[1] 4-Hydroxy Xylazine is a major metabolite of Xylazine, formed in the liver primarily through cytochrome P450-mediated oxidation.[1] As a key biomarker, its detection in biological samples is a definitive indicator of Xylazine exposure.[1] Therefore, the availability of a well-characterized 4-Hydroxy Xylazine research standard is essential for the development and validation of analytical methods for its detection, for pharmacokinetic and toxicological studies, and for understanding the overall impact of Xylazine on human health.

Synthesis of 4-Hydroxy Xylazine

2.1. Proposed Synthetic Pathway

The synthesis of 4-Hydroxy Xylazine from Xylazine can be achieved via aromatic hydroxylation.

Caption: Proposed synthesis of 4-Hydroxy Xylazine from Xylazine.

2.2. Experimental Protocol (Proposed)

Disclaimer: This is a generalized protocol based on the known reactivity of Fenton's reagent. Researchers should conduct small-scale trials to optimize reaction conditions.

Materials:

-

Xylazine hydrochloride

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w solution)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Fenton's Reagent: In a fume hood, prepare the Fenton's reagent by dissolving a catalytic amount of ferrous sulfate heptahydrate in deionized water. Slowly add a stoichiometric amount of 30% hydrogen peroxide to this solution. The reaction is exothermic and should be cooled in an ice bath.

-

Reaction: Dissolve Xylazine hydrochloride in deionized water and acidify with a few drops of sulfuric acid. Cool the solution in an ice bath and slowly add the prepared Fenton's reagent dropwise with constant stirring.

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time (to be optimized). Quench the reaction by adding a solution of sodium sulfite. Neutralize the reaction mixture with a sodium hydroxide solution to a pH of ~7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic extract under reduced pressure. The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate 4-Hydroxy Xylazine.

-

Characterization: The purified product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The melting point of the synthesized standard should also be determined.

Data Presentation

A research standard of 4-Hydroxy Xylazine should be thoroughly characterized to ensure its identity and purity. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 4-Hydroxy Xylazine

| Property | Value | Reference |

| CAS Number | 145356-32-7 | [1] |

| Molecular Formula | C₁₂H₁₆N₂OS | [1] |

| Molecular Weight | 236.34 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 250-252 °C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |

Table 2: Analytical Data for 4-Hydroxy Xylazine

| Analytical Technique | Parameter | Typical Value | Reference |

| LC-MS/MS | MRM Transition (m/z) | 237.1 → 137.1 | [6] |

| MRM Transition (m/z) | 231.1 → 136.1 | [6] | |

| LLOQ in Urine | 1 ng/mL (for Xylazine) | [1] | |

| GC-MS | Limit of Detection in Urine | 0.2 ng/mL | [1] |

Note on NMR Data: While NMR is a critical tool for structural elucidation, publicly available, high-resolution NMR spectra for a synthesized 4-Hydroxy Xylazine standard are not readily found. Researchers synthesizing this compound should perform ¹H and ¹³C NMR analysis and detailed spectral interpretation to confirm the structure.

Mandatory Visualizations

4.1. Signaling Pathway of Xylazine

Xylazine exerts its effects primarily through its agonistic activity at α2-adrenergic receptors.

Caption: Simplified signaling pathway of Xylazine at the synapse.

4.2. Metabolic Pathway of Xylazine to 4-Hydroxy Xylazine

The primary metabolic conversion of Xylazine to 4-Hydroxy Xylazine occurs in the liver.

Caption: Metabolic pathway of Xylazine to 4-Hydroxy Xylazine.

4.3. Experimental Workflow for Analysis of 4-Hydroxy Xylazine

A typical analytical workflow for the identification and quantification of 4-Hydroxy Xylazine in biological samples is outlined below.

Caption: A typical analytical workflow for 4-Hydroxy Xylazine.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of 4-Hydroxy Xylazine as a research standard. The proposed synthetic method using Fenton's reagent offers a viable route for its preparation, although optimization of the reaction conditions is recommended. The compiled physicochemical and analytical data, along with the illustrative diagrams of the relevant biological and analytical pathways, will aid researchers in the fields of toxicology, pharmacology, and drug development in their efforts to understand and mitigate the public health risks associated with Xylazine. The availability of a well-characterized 4-Hydroxy Xylazine standard is paramount for the continued development of sensitive and specific analytical methods for its detection in various matrices.

References

- 1. 4-Hydroxy Xylazine Reference Standard [benchchem.com]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy Xylazine|lookchem [lookchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

In Vitro Metabolism of Xylazine to 4-Hydroxy Xylazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of xylazine (B1663881), with a specific focus on its conversion to the major metabolite, 4-hydroxy xylazine. This document outlines the core biochemical pathways, detailed experimental protocols for studying this metabolic transformation, and a summary of available quantitative data. The information presented is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and pharmacology.

Introduction to Xylazine Metabolism

Xylazine, a potent α2-adrenergic agonist used in veterinary medicine, undergoes extensive hepatic metabolism. The primary metabolic pathways involve oxidation and hydroxylation, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] One of the principal metabolites formed is 4-hydroxy xylazine, a product of aromatic hydroxylation.[3] Understanding the kinetics and the specific enzymes responsible for this transformation is crucial for predicting drug-drug interactions, understanding species differences in metabolism, and assessing the pharmacological and toxicological profile of xylazine and its metabolites. In vitro studies using liver microsomes are a fundamental tool for characterizing these metabolic pathways.

Biochemical Pathway of Xylazine to 4-Hydroxy Xylazine

The conversion of xylazine to 4-hydroxy xylazine is a phase I metabolic reaction. Evidence strongly suggests the involvement of CYP3A subfamily enzymes in the overall metabolism of xylazine in rat liver microsomes.[1] The proposed pathway involves the enzymatic introduction of a hydroxyl group onto the phenyl ring of the xylazine molecule at the para position.

Experimental Protocols

In Vitro Metabolism of Xylazine in Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of xylazine to 4-hydroxy xylazine using liver microsomes from various species (e.g., rat, human).

Materials:

-

Pooled liver microsomes (e.g., rat, human)

-

Xylazine solution (in a suitable solvent like methanol (B129727) or DMSO)

-

4-Hydroxy xylazine analytical standard

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (or other suitable quenching solvent) containing an internal standard

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and xylazine (e.g., final concentration of 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (e.g., final concentration of 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the concentrations of xylazine and 4-hydroxy xylazine.

Reaction Phenotyping of Xylazine 4-Hydroxylation

This protocol is designed to identify the specific CYP isozymes responsible for the formation of 4-hydroxy xylazine.

Methods:

-

Recombinant Human CYPs (rhCYPs):

-

Incubate xylazine with a panel of individual rhCYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

-

Monitor the formation of 4-hydroxy xylazine over time using LC-MS/MS.

-

The isozyme(s) that produce the highest amount of the metabolite are likely responsible for its formation.

-

-

Chemical Inhibition in Human Liver Microsomes (HLM):

-

Incubate xylazine with pooled HLM in the presence of NADPH and a panel of CYP-specific chemical inhibitors (see Table 2 for examples).

-

A no-inhibitor control should be run in parallel.

-

A significant decrease in the formation of 4-hydroxy xylazine in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

-

References

- 1. Characterization of xylazine metabolism in rat liver microsomes using liquid chromatography-hybrid triple quadrupole-linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of xylazine after 2-, 4-, and 6-hr durations of continuous rate infusions in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of 4-Hydroxy Xylazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy Xylazine is a primary phase I metabolite of Xylazine, a potent α2-adrenergic agonist used in veterinary medicine. As Xylazine increasingly appears as an adulterant in the illicit drug supply, understanding the pharmacological activity of its metabolites is of growing importance for clinical and forensic toxicology. This technical guide provides an in-depth overview of the current scientific knowledge regarding the pharmacological properties of 4-Hydroxy Xylazine, with a focus on its pharmacodynamics and pharmacokinetics. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.

Introduction

4-Hydroxy Xylazine is the product of the hepatic metabolism of Xylazine, a sedative, analgesic, and muscle relaxant.[1][2] The parent compound, Xylazine, primarily exerts its effects through agonism at α2-adrenergic receptors.[2][3][4] However, recent research has revealed that Xylazine and its metabolites also interact with other receptor systems, including the kappa opioid receptor.[5][6] 4-Hydroxy Xylazine is recognized as a major and long-term metabolite, making it a critical biomarker for detecting Xylazine exposure.[1] This guide focuses on the specific pharmacological activities of this metabolite.

Pharmacodynamics: Mechanism of Action and Receptor Profile

The primary mechanism of action for 4-Hydroxy Xylazine that has been recently elucidated is its activity at the kappa opioid receptor (κOR).

Kappa Opioid Receptor Activity

In vitro studies have demonstrated that 4-Hydroxy Xylazine is a G protein-biased agonist at the kappa opioid receptor.[5][6] However, its efficacy at this receptor is reported to be lower than that of its parent compound, Xylazine, and another major metabolite, 3-Hydroxy Xylazine.[5][6]

In functional assays measuring G protein activation, specifically through Bioluminescence Resonance Energy Transfer 2 (BRET2) assays (TRUPATH), 4-Hydroxy Xylazine showed no activity in activating the Gi1 and GoA signaling pathways, in contrast to Xylazine and 3-Hydroxy Xylazine which showed activation of these pathways.[2][7][5] Furthermore, like its parent compound and 3-Hydroxy metabolite, 4-Hydroxy Xylazine did not show activity in the β-arrestin 1 pathway.[7]

While specific quantitative data for the binding affinity (Ki) and potency (EC50) of 4-Hydroxy Xylazine at the kappa opioid receptor are not available in the reviewed literature, data for the parent compound, Xylazine, is provided for comparative purposes.

Pharmacokinetics: Metabolism and Elimination

4-Hydroxy Xylazine is a significant product of the Phase I metabolism of Xylazine.

Metabolic Pathway

Xylazine undergoes extensive hepatic metabolism, primarily through oxidation and hydroxylation reactions mediated by cytochrome P450 enzymes.[1] The introduction of a hydroxyl group at the para-position of the aromatic ring of Xylazine results in the formation of 4-Hydroxy Xylazine.[1] This metabolite can then undergo further Phase II metabolism, such as glucuronidation, before excretion.[8]

Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for 4-Hydroxy Xylazine in humans is limited. However, studies in horses provide valuable insights into its disposition. It is considered a long-term metabolite, with a longer detection window than the parent drug. For instance, in horses, 4-Hydroxy Xylazine can be traced for approximately 25 hours in urine.[1]

Data Presentation

The following tables summarize the available quantitative data for 4-Hydroxy Xylazine and its parent compound, Xylazine.

Table 1: Receptor Binding and Functional Activity Data

| Compound | Receptor | Assay Type | Parameter | Value | Source |

| Xylazine | Kappa Opioid Receptor | Radioligand Binding | Ki | 0.47 µM | [2] |

| Kappa Opioid Receptor | Gi-GloSensor | pEC50 | 5.86 | [2] | |

| Kappa Opioid Receptor | Gi-GloSensor | EC50 | 1.4 µM | [2] | |

| 4-Hydroxy Xylazine | Kappa Opioid Receptor | Gi Agonist Activity | Efficacy | Less efficacious than Xylazine | [5][6] |

| Gi1/GoA Pathways | TRUPATH (BRET2) | Activity | No activity observed | [2][7][5] |

Table 2: Pharmacokinetic Parameters of 4-Hydroxy Xylazine in Horses

| Parameter | Value | Source |

| Clearance (Cl) | 15.8 ± 4.88 ml min⁻¹ kg⁻¹ | [1] |

| Volume of Distribution at Steady State (Vss) | 1.44 ± 0.38 L/kg | [1] |

| Terminal Half-life (t½) | 29.8 ± 12.7 hours | [1] |

| Detection Time (DT) in Plasma and Urine | 71 hours | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of Xylazine and its metabolites.

Radioligand Competitive Binding Assay for Kappa Opioid Receptor

-

Objective: To determine the binding affinity (Ki) of a test compound for the kappa opioid receptor.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR).

-

Radioligand: [³H]U-69,593 (a selective κOR agonist).

-

Test compound: 4-Hydroxy Xylazine.

-

Wash buffer: Tris-HCl buffer.

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well microplate, varying concentrations of the unlabeled test compound (4-Hydroxy Xylazine) are incubated with the CHO-hKOR cell membranes and a fixed concentration of the radioligand [³H]U-69,593.

-

The incubation is carried out at room temperature for a defined period to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Gi-GloSensor™ Assay for Functional Activity

-

Objective: To measure the activation of Gi-coupled receptors by assessing changes in intracellular cAMP levels.

-

Materials:

-

HEK293 cells transiently transfected with the pGloSensor™-22F cAMP Plasmid and the kappa opioid receptor.

-

GloSensor™ cAMP Reagent.

-

Test compound: 4-Hydroxy Xylazine.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

-

Procedure:

-

Transfected HEK293 cells are plated in a 96-well plate.

-

The cells are pre-incubated with the GloSensor™ cAMP Reagent.

-

Varying concentrations of the test compound (4-Hydroxy Xylazine) are added to the wells.

-

A fixed concentration of forskolin is then added to all wells to stimulate cAMP production.

-

Luminescence is measured kinetically or at a fixed endpoint using a luminometer. A decrease in the forskolin-stimulated luminescence indicates Gi activation by the test compound.

-

The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the concentration-response curve.

-

In Vivo Pharmacokinetic Study in Horses

-

Objective: To determine the pharmacokinetic parameters of 4-Hydroxy Xylazine following administration of Xylazine.

-

Subjects: Healthy adult horses.

-

Procedure:

-

A single intravenous dose of Xylazine is administered to each horse.

-

Serial blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration.

-

Urine samples are also collected at specified intervals.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentrations of Xylazine and 4-Hydroxy Xylazine in plasma and urine samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including clearance, volume of distribution, and terminal half-life, are calculated from the plasma concentration-time data using appropriate pharmacokinetic modeling software.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Phase I metabolic pathway of Xylazine to 4-Hydroxy Xylazine.

Caption: Simplified Gi-coupled kappa opioid receptor signaling pathway.

Experimental Workflow

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. madbarn.com [madbarn.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Xylazine: Pharmacology Review and Prevalence and Drug Combinations in Forensic Toxicology Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

4-Hydroxy Xylazine: An In-depth Technical Guide on Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy xylazine (B1663881) is a primary phase I metabolite of xylazine, a potent α2-adrenergic agonist used as a sedative, analgesic, and muscle relaxant in veterinary medicine.[1] With the increasing prevalence of xylazine as an adulterant in the illicit drug supply, understanding the pharmacological profile of its metabolites is of critical importance for public health and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the receptor binding affinity and functional activity of 4-hydroxy xylazine, with a focus on its interaction with adrenergic and opioid receptors. While quantitative binding affinity data from radioligand displacement assays for 4-hydroxy xylazine is currently limited in publicly available literature, this guide summarizes the key findings from functional assays and in-silico studies to provide a profile of its receptor interactions.

Receptor Binding and Functional Activity Profile

The primary pharmacological target of the parent compound, xylazine, is the α2-adrenergic receptor. However, research has expanded to investigate the activity of xylazine and its metabolites at other receptors, revealing a more complex pharmacological profile than previously understood.

Adrenergic Receptor Interaction

Opioid Receptor Interaction

Recent studies have revealed an unexpected interaction of xylazine and its metabolites with the kappa-opioid receptor (KOR). Functional assays have been instrumental in characterizing the activity of 4-hydroxy xylazine at this receptor.

A key study utilized the PRESTO-Tango and TRUPATH BRET2 functional assays to investigate the activity of xylazine and its primary metabolites, 3-hydroxy xylazine and 4-hydroxy xylazine, at the kappa-opioid receptor.[3] The results indicate that 4-hydroxy xylazine is a less efficacious agonist at the kappa-opioid receptor compared to both xylazine and 3-hydroxy xylazine.[3]

Furthermore, the Bioluminescence Resonance Energy Transfer 2 (BRET2) based TRUPATH assay, which assesses G-protein activation, showed that 4-hydroxy xylazine had no significant activity in recruiting Gαi1 and GαoA signaling pathways at the kappa-opioid receptor.[3][4] This suggests that the hydroxylation at the 4-position of the phenyl ring may be detrimental to its agonistic activity and its ability to engage these specific signaling cascades.[3]

Quantitative Data Summary

As of the latest available data, direct quantitative binding affinity values (Ki or IC50) for 4-hydroxy xylazine at various receptors are not published. The following table summarizes the available qualitative and semi-quantitative data from functional assays.

| Compound | Receptor | Assay Type | Result | Citation |

| 4-hydroxy xylazine | Kappa-Opioid Receptor | PRESTO-Tango (β-arrestin recruitment) | Less efficacious than xylazine and 3-hydroxy xylazine. | [3] |

| Kappa-Opioid Receptor | TRUPATH BRET2 (Gαi1/oA activation) | No significant activity observed. | [3][4] | |

| Xylazine (for comparison) | α2-Adrenergic Receptors | In-silico prediction | Predicted target | [2] |

| Kappa-Opioid Receptor | PRESTO-Tango (β-arrestin recruitment) | Agonist activity | [3] | |

| Kappa-Opioid Receptor | TRUPATH BRET2 (Gαi1/oA activation) | Agonist activity | [3][4] | |

| 3-hydroxy xylazine (for comparison) | Kappa-Opioid Receptor | PRESTO-Tango (β-arrestin recruitment) | Efficacious agonist, more so than 4-hydroxy xylazine. | [3] |

| Kappa-Opioid Receptor | TRUPATH BRET2 (Gαi1/oA activation) | Agonist activity | [3][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research in this area.

PRESTO-Tango GPCR Assay

The PRESTO-Tango (Parallel Receptor Expression and Screening via Transcriptional Output) assay is a high-throughput method to screen for ligand-induced G protein-coupled receptor (GPCR) activation, primarily through the β-arrestin recruitment pathway.

Principle: The assay utilizes a modified GPCR fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor (tTA). Upon ligand binding and receptor activation, β-arrestin-TEV protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released tTA then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which can be quantified as a measure of receptor activation.

Methodology:

-

Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein, are commonly used.

-

Transfection: The GPCR of interest (e.g., kappa-opioid receptor) fused to the Tango construct is transiently transfected into the HTLA cells.

-

Compound Incubation: The test compound, such as 4-hydroxy xylazine, is added to the cells at various concentrations.

-

Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the extent of receptor activation.

TRUPATH BRET2 Assay

The TRUPATH Bioluminescence Resonance Energy Transfer 2 (BRET2) platform is a powerful tool for studying GPCR-G protein coupling and functional selectivity.

Principle: This assay measures the interaction between a GPCR and its cognate G protein. The Gα subunit is fused to a Renilla luciferase (RLuc8), and the Gγ subunit is fused to a green fluorescent protein (GFP2). In the inactive state, the Gα-RLuc8 and Gγ-GFP2 are in close proximity within the heterotrimeric G protein complex, resulting in a high BRET signal when the RLuc8 substrate, coelenterazine, is added. Upon GPCR activation by an agonist, the G protein dissociates into Gα and Gβγ subunits, leading to an increase in the distance between RLuc8 and GFP2 and a subsequent decrease in the BRET signal.

Methodology:

-

Cell Line: HEK293 cells are commonly used for transient transfection.

-

Transfection: Plasmids encoding the GPCR of interest, the Gα-RLuc8 fusion, and the Gβ and Gγ-GFP2 fusions are co-transfected into the cells.

-

Cell Plating: Transfected cells are plated into white, clear-bottom multi-well plates.

-

Compound Stimulation: The cells are stimulated with the test compound (e.g., 4-hydroxy xylazine).

-

BRET Measurement: The RLuc8 substrate (e.g., coelenterazine-h) is added, and the luminescence emissions at the donor (RLuc8) and acceptor (GFP2) wavelengths are measured using a plate reader capable of detecting BRET signals. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

Visualizations

Signaling Pathway of Xylazine Metabolites at the Kappa-Opioid Receptor

References

An In-Depth Technical Guide on the Mechanism of Action of 4-Hydroxy Xylazine on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy Xylazine (B1663881) is a primary phase I metabolite of Xylazine, a potent α2-adrenergic agonist widely used in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1] Xylazine itself is not approved for human use but has emerged as an adulterant in the illicit drug supply, making the pharmacological activity of its metabolites a significant area of concern for public health and toxicology.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4-Hydroxy Xylazine, with a specific focus on its interaction with adrenergic receptors. The information presented herein is intended to support research, and drug development efforts.

While the pharmacology of the parent compound, Xylazine, is well-documented, direct experimental data on its metabolites, including 4-Hydroxy Xylazine, remains limited. However, recent studies have begun to elucidate the adrenergic activity of this metabolite, confirming its role as an agonist at α2A-adrenergic receptors.[2] This guide summarizes the available quantitative data, details the experimental protocols used to characterize its activity, and provides visualizations of the relevant signaling pathways.

Mechanism of Action at Adrenergic Receptors

Current research indicates that 4-Hydroxy Xylazine, like its parent compound, exerts its effects primarily through interaction with α2-adrenergic receptors. Specifically, it has been demonstrated to be an agonist at the α2A-adrenergic receptor subtype.[2]

α2A-Adrenergic Receptor Agonism

Activation of α2A-adrenergic receptors, which are G protein-coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is mediated by the Gαi/o subunit of the heterotrimeric G protein. The binding of an agonist like 4-Hydroxy Xylazine to the α2A-adrenergic receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase.

Recent functional studies using Bioluminescence Resonance Energy Transfer 2 (BRET2) assays have confirmed that 4-Hydroxy Xylazine exhibits agonist activity at the α2A-adrenergic receptor, promoting the activation of Gi1, GoA, and Gz proteins.[2]

G Protein Biased Agonism

The same BRET2 assays suggest that 4-Hydroxy Xylazine may be a G protein biased agonist at the α2A-adrenergic receptor. The study observed minimal recruitment of β-arrestin 2 upon receptor activation by Xylazine and its metabolites.[2] This preferential activation of G protein signaling pathways over β-arrestin pathways is a hallmark of biased agonism and can have significant implications for the downstream cellular and physiological effects of the compound.

Quantitative Data

To date, there is a notable scarcity of publicly available, experimentally derived quantitative data on the binding affinity (e.g., Ki, IC50) and functional potency (EC50) of 4-Hydroxy Xylazine at adrenergic receptors. However, a recent in silico study has provided the first evaluation of its binding potential.

It is important to note that the following data is derived from computational modeling and awaits experimental validation.

| Compound | Receptor Subtype | Parameter | Value (µM) | Method |

| Xylazine | α2A-Adrenergic | Affinity | 1590 | In silico |

| Xylazine | α2B-Adrenergic | Affinity | 1921 | In silico |

| Xylazine | α2C-Adrenergic | Affinity | 1590 | In silico |

Data from Kumar, A. H. (2024). Network pharmacology of xylazine to understand its health consequences and develop mechanistic-based remediations.[1][3][4]

A separate in silico evaluation also explored the binding potentials of both xylazine and 4-hydroxy-xylazine to the alpha-2 adrenergic receptor, indicating its relevance in toxicological assessments.[5]

Experimental Protocols

The confirmation of 4-Hydroxy Xylazine's agonist activity at α2A-adrenergic receptors was achieved through the use of TRUPATH BRET2 assays. This section provides a detailed methodology for such an experiment.

TRUPATH BRET2 Assay for G Protein Activation

This protocol is adapted from the methodologies described for the TRUPATH platform to measure G protein activation upon GPCR stimulation.

Objective: To determine the agonist activity of 4-Hydroxy Xylazine at the α2A-adrenergic receptor by measuring the activation of Gαi1, GαoA, and Gαz proteins.

Materials:

-

HEK293T cells

-

Plasmids encoding:

-

Human α2A-adrenergic receptor

-

TRUPATH Gα protein biosensors (e.g., Gαi1-Rluc8, GαoA-Rluc8, Gαz-Rluc8)

-

Gβ and GFP2-Gγ subunits

-

-

Cell culture reagents (DMEM, FBS, penicillin-streptomycin)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Coelenterazine (B1669285) h (BRET substrate)

-

4-Hydroxy Xylazine

-

Microplate reader capable of measuring BRET signals (e.g., equipped with 485 nm and 525 nm filters)

-

White, opaque 96-well or 384-well microplates

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

One day before transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, co-transfect the cells with plasmids encoding the α2A-adrenergic receptor, the specific Gα-Rluc8 biosensor, Gβ, and GFP2-Gγ using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Seeding for Assay:

-

24 hours post-transfection, detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer and adjust the cell density.

-

Dispense the cell suspension into a white, opaque microplate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of 4-Hydroxy Xylazine in assay buffer.

-

Add the diluted compound to the appropriate wells of the microplate containing the cells. Include a vehicle control (assay buffer only).

-

-

BRET Measurement:

-

Incubate the plate at room temperature for a predetermined time (e.g., 5-15 minutes).

-

Add the BRET substrate, coelenterazine h, to all wells at a final concentration of 5 µM.

-

Immediately after substrate addition, measure the luminescence signals at 485 nm (Rluc8 emission) and 525 nm (GFP2 emission) using a BRET-capable microplate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the GFP2 signal (525 nm) by the Rluc8 signal (485 nm).

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio as a function of the log concentration of 4-Hydroxy Xylazine.

-

Fit the data to a three-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

-

Visualizations

Signaling Pathway of 4-Hydroxy Xylazine at α2A-Adrenergic Receptors

Caption: α2A-adrenergic receptor signaling pathway activated by 4-Hydroxy Xylazine.

Experimental Workflow for TRUPATH BRET2 Assay

References

The In Vivo Transformation of Xylazine to 4-Hydroxy Xylazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylazine (B1663881), a potent α2-adrenergic agonist widely used in veterinary medicine, is increasingly being detected as an adulterant in the illicit drug supply, posing significant public health concerns. A thorough understanding of its in vivo metabolism is critical for developing diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the in vivo formation of one of its primary metabolites, 4-hydroxy xylazine. We consolidate quantitative data from various species, detail established experimental protocols for its study, and present visual representations of the metabolic pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers and professionals engaged in the study of xylazine's pharmacology and toxicology.

Introduction

Xylazine is a sedative, analgesic, and muscle relaxant approved for veterinary use. Its recent emergence as a drug of abuse, often in combination with opioids like fentanyl, has created an urgent need to understand its pharmacokinetic and pharmacodynamic properties in various species, including humans. The metabolism of xylazine is a key determinant of its duration of action and potential for toxicity. One of the principal metabolic pathways is the hydroxylation of the aromatic ring to form 4-hydroxy xylazine. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with evidence pointing towards a significant role for the CYP3A subfamily. This guide focuses on the in vivo processes governing the formation of 4-hydroxy xylazine from its parent compound.

In Vivo Metabolism of Xylazine to 4-Hydroxy Xylazine

The in vivo conversion of xylazine to 4-hydroxy xylazine is a phase I metabolic reaction. This process primarily occurs in the liver, where a rich concentration of CYP enzymes facilitates the oxidation of xenobiotics.

The Role of Cytochrome P450 Enzymes

The cytochrome P450 superfamily of enzymes is essential for the metabolism of a vast array of drugs and other foreign compounds.[1] In the context of xylazine metabolism, in vitro studies using rat liver microsomes have strongly implicated the involvement of CYP3A enzymes in the formation of 4-hydroxy xylazine. While direct in vivo studies confirming the exclusive role of a specific CYP3A isoform are limited, the inhibition of xylazine metabolism by ketoconazole, a known CYP3A inhibitor, provides compelling evidence for its involvement. The general mechanism involves the monooxygenase activity of CYP3A, which introduces a hydroxyl group onto the xylazine molecule at the 4-position of the 2,6-dimethylphenyl ring.

Quantitative Data on the In Vivo Formation of 4-Hydroxy Xylazine

The following tables summarize the available quantitative data on the pharmacokinetics of xylazine and the formation of 4-hydroxy xylazine in various species. It is important to note that direct comparative studies across species with standardized methodologies are limited, and therefore, comparisons should be made with caution.

Table 1: Pharmacokinetic Parameters of Xylazine in Various Species (Intravenous Administration)

| Species | Dose (mg/kg) | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |

| Horse | 0.5 - 1.1 | 50 min | 1.9 - 2.5 L/kg | 2.2 - 3.6 L/h/kg | [2] |

| Cattle | 0.2 - 0.3 | 23 - 36 min | 1.2 - 2.7 L/kg | 2.5 - 4.1 L/h/kg | [2] |

| Dog | 1 - 2 | 23 - 49 min | 1.9 - 2.7 L/kg | 2.4 - 3.6 L/h/kg | [2] |

| Sheep | 0.1 - 0.3 | 22 - 30 min | 1.8 - 2.5 L/kg | 2.8 - 4.0 L/h/kg | [2] |

| Rat | 10 | ~1 h | - | - | [3] |

Table 2: Concentrations of Xylazine and 4-Hydroxy Xylazine in Biological Samples

| Species | Matrix | Xylazine Concentration | 4-Hydroxy Xylazine Concentration | Study Details | Reference |

| Human | Urine | 4 - 3,789 ng/mL | Detected in one patient sample | Analysis of urine from an opiate treatment program. | [4] |

| Horse | Plasma | - | Detected as a major metabolite | Post-administration of xylazine. | [5] |

| Horse | Urine | - | Detected as a major metabolite | Post-administration of xylazine. | [5] |

Note: The data for human urine represents a range from a cohort of patients and may not reflect a controlled pharmacokinetic study.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vivo study of 4-hydroxy xylazine formation.

In Vivo Study in a Rodent Model (Rat)

This protocol outlines a typical in vivo experiment to assess the pharmacokinetics of xylazine and the formation of 4-hydroxy xylazine in rats.

4.1.1. Animal Model and Housing

-

Species: Sprague-Dawley rats.

-

Age/Weight: 8-10 weeks old, 250-300g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.

4.1.2. Drug Administration

-

Formulation: Dissolve xylazine hydrochloride in sterile saline to the desired concentration.

-

Dose: A typical intravenous dose is 5-10 mg/kg.[3]

-

Administration: Administer the dose via the tail vein.

4.1.3. Sample Collection

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[3]

-

Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Urine Collection: House rats in metabolic cages to facilitate the collection of urine over a 24-hour period.

Analytical Method: LC-MS/MS for Quantification of Xylazine and 4-Hydroxy Xylazine in Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of xylazine and 4-hydroxy xylazine.

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Loading: Add 100 µL of plasma sample to the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate the analytes (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Xylazine: e.g., 221.1 > 90.1

-

4-Hydroxy Xylazine: e.g., 237.1 > 105.1

-

Internal Standard (e.g., Xylazine-d6): e.g., 227.1 > 96.1

-

Visualizations

Metabolic Pathway of Xylazine to 4-Hydroxy Xylazine

Caption: Metabolic conversion of xylazine to 4-hydroxy xylazine.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study of xylazine.

Logical Relationship of Key Components in Xylazine Metabolism

Caption: Key steps in the in vivo processing of xylazine.

Conclusion

The in vivo formation of 4-hydroxy xylazine is a critical metabolic pathway that influences the pharmacokinetic profile of xylazine. This transformation is primarily mediated by CYP3A enzymes in the liver. This technical guide has provided a consolidated resource of the current knowledge, including quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this field. Further research is warranted to fully elucidate the specific CYP isoforms involved across different species, to obtain more comprehensive comparative pharmacokinetic data for 4-hydroxy xylazine, and to investigate the potential for drug-drug interactions through the induction or inhibition of these metabolic pathways. A deeper understanding of these processes is paramount for addressing the challenges posed by the increasing presence of xylazine in the illicit drug market.

References

- 1. The Effects of Drugs on CYP3A Enzyme Activity and Protein Expression Through Ubiquitination Modification Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of xylazine hydrochloride: an interspecific study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aalas [aalas.kglmeridian.com]

- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology Profile of 4-Hydroxy Xylazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of 4-Hydroxy Xylazine (B1663881), the primary phase I metabolite of the veterinary sedative, xylazine. While xylazine has been extensively studied, data specifically on the toxicology of its metabolites, including 4-Hydroxy Xylazine, are limited. This document synthesizes the available information on its pharmacokinetics, metabolism, and analytical detection methods. A significant portion of this guide is dedicated to an in-silico toxicological assessment, which provides predictive insights into its potential hazards in the absence of extensive empirical data. This guide also outlines the known signaling pathways of the parent compound, xylazine, and discusses the potential implications for 4-Hydroxy Xylazine. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this significant metabolite, particularly in the context of the increasing prevalence of xylazine in the illicit drug supply.

Introduction

Xylazine, a potent α2-adrenergic receptor agonist, is widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] However, it is not approved for human use due to its severe adverse effects, including central nervous system depression, respiratory depression, bradycardia, and hypotension.[2][3] In recent years, xylazine has emerged as a significant adulterant in the illicit drug market, often found in combination with opioids like fentanyl, leading to a rise in overdose deaths.[4][5]

The primary phase I metabolite of xylazine is 4-Hydroxy Xylazine.[4] This metabolite is a critical biomarker for detecting xylazine exposure in forensic and clinical investigations, often detectable for longer periods than the parent compound.[4] Understanding the toxicological profile of 4-Hydroxy Xylazine is crucial for a complete assessment of the risks associated with xylazine exposure. This guide provides a detailed summary of the current state of knowledge regarding the toxicology of 4-Hydroxy Xylazine.

Pharmacokinetics and Metabolism

Pharmacokinetics in Equine Models

While comprehensive pharmacokinetic data for 4-Hydroxy Xylazine in humans is lacking, studies in horses provide valuable insights. Following intravenous administration of xylazine to horses, 4-Hydroxy Xylazine is a major and long-term metabolite.

Table 1: Pharmacokinetic Parameters of 4-Hydroxy Xylazine in Horses

| Parameter | Value | Species | Source |

| Terminal Half-Life (t½) | 29.8 ± 12.7 hours | Horse | [4] |

| Clearance (Cl) | 15.8 ± 4.88 mL/min/kg | Horse | [4] |

| Volume of Distribution (Vss) | 1.44 ± 0.38 L/kg | Horse | [4] |

| Detection Time (Urine) | Up to 48 hours | Horse | [4] |

| Detection Time (Plasma) | Up to 71 hours | Horse | [4] |

Metabolism

Xylazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system. The formation of 4-Hydroxy Xylazine is a key Phase I metabolic pathway, involving the hydroxylation of the aromatic ring of xylazine.[4] Following Phase I metabolism, phenolic metabolites like 4-Hydroxy Xylazine can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[2][3]

References

- 1. Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. 4-Hydroxy Xylazine Reference Standard [benchchem.com]

- 5. researchgate.net [researchgate.net]

"4-Hydroxy Xylazine as a metabolite of xylazine in humans"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xylazine (B1663881), a potent α2-adrenergic agonist approved for veterinary use as a sedative and analgesic, has emerged as a significant adulterant in the illicit drug supply, frequently found in combination with fentanyl and other opioids.[1][2] This trend poses a considerable public health challenge, as xylazine potentiates the respiratory depressant effects of opioids and is not reversed by naloxone.[3] Understanding the human metabolism of xylazine is critical for developing effective diagnostic tools, assessing toxicity, and informing clinical management. This guide focuses on 4-hydroxy xylazine, a primary phase I metabolite, providing a comprehensive overview of its formation, quantification in human samples, and the analytical methodologies for its detection.

Metabolic Pathway of Xylazine

Xylazine undergoes extensive phase I and phase II metabolism in humans. The primary phase I reactions involve oxidation and hydroxylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system, with CYP3A isoforms playing a key role.[4] One of the major metabolic pathways is the hydroxylation of the aromatic ring to form 4-hydroxy xylazine. This metabolite can then undergo further biotransformation, including conjugation with glucuronic acid or sulfate (B86663) (phase II metabolism), to facilitate its excretion.[4] While 4-hydroxy xylazine is a significant biomarker, other metabolites such as oxo-xylazine, sulfone-xylazine, and 2,6-dimethylaniline (B139824) are also formed.[5][6][7][8]

Below is a diagram illustrating the primary metabolic conversion of xylazine to 4-hydroxy xylazine.

Quantitative Analysis of 4-Hydroxy Xylazine in Human Samples

The detection and quantification of 4-hydroxy xylazine are crucial for confirming xylazine exposure. Studies have shown that while it is a frequently detected metabolite, it may be a minor urinary metabolite in comparison to the parent drug or other metabolites like sulfone-xylazine.[7][8][9] The concentrations can vary significantly among individuals depending on the dose, route of administration, and individual metabolic differences.

The following tables summarize quantitative data for xylazine and 4-hydroxy xylazine from studies on human urine samples.

Table 1: Concentration of Xylazine and 4-Hydroxy Xylazine in Human Urine

| Analyte | Concentration Range (ng/mL) | Specimen Count (n) | Notes | Reference |

| Xylazine | 4 - 3,789 | 46 | Study on West Coast patients. | [10] |

| 4-Hydroxy Xylazine | Detected in only one patient sample | 46 | In the same study, 2,6-dimethylaniline was not detected. | [10] |

| Xylazine | <1 - >5,000 | 61 | Remnant urine samples from clinical testing. | [11] |

| 4-Hydroxy Xylazine | <1 - 509 | 61 | [11] |

Table 2: Metabolite-to-Parent Drug Ratios in Human Urine

| Ratio | Median Value | Notes | Reference |

| 4-Hydroxy Xylazine / Xylazine (Concentration Ratio) | 0.09 | Based on a study of 109 patients. | [7][8] |

| 4-Hydroxy Xylazine / Xylazine (Peak Area Ratio) | 0.11 (Mean) | Based on a study of 61 remnant urine samples. | [11] |

Experimental Protocols for Detection and Quantification

The gold standard for the analysis of xylazine and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12] This technique offers high sensitivity and specificity, allowing for accurate quantification at low concentrations.

Detailed Methodology: LC-MS/MS Analysis of 4-Hydroxy Xylazine in Urine

This protocol is a representative example based on methodologies described in the literature.[10][11][13][14]

1. Sample Preparation (Urine)

-

Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., xylazine-d6).[14] To account for conjugated metabolites, enzymatic hydrolysis is performed by adding β-glucuronidase and incubating the sample.[11][14]

-

Extraction (Optional but recommended for cleaner samples):

-

Solid-Phase Extraction (SPE): Condition a mixed-mode SPE column. Load the pre-treated sample. Wash the column to remove interferences. Elute the analytes with an appropriate solvent mixture (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).[3]

-

Dilution ("Dilute-and-Shoot"): For a simpler, high-throughput approach, the hydrolyzed sample can be diluted with the initial mobile phase.[14]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[3]

2. Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10][14]

-

Column: A C18 reversed-phase column is commonly used for separation.[10][14]

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: Water with an additive like 0.1% formic acid.[3][14]

-

Mobile Phase B: An organic solvent like methanol or acetonitrile (B52724) with 0.1% formic acid.[3][14]

-

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.[14]

-

Injection Volume: 5-10 µL.[3]

3. Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[10][14]

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor ion to product ion transitions for the parent drug and its metabolites, ensuring high selectivity.

4. Quantification

-

A calibration curve is generated using certified reference standards of 4-hydroxy xylazine and xylazine at various concentrations.

-

The concentration of the analyte in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

The following diagram outlines the typical workflow for the LC-MS/MS analysis of 4-hydroxy xylazine.

Conclusion

4-hydroxy xylazine is a critical biomarker for confirming human exposure to xylazine. While it may be a minor metabolite in urine compared to other species or other metabolic products, its detection provides definitive evidence of xylazine ingestion. The use of highly sensitive and specific analytical techniques like LC-MS/MS is essential for the accurate quantification of 4-hydroxy xylazine in complex biological matrices. Continued research into the full metabolic profile and pharmacokinetics of xylazine and its metabolites in humans is necessary to fully understand its toxicological impact and to improve clinical and forensic investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. myadlm.org [myadlm.org]

- 3. unitedchem.com [unitedchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Xylazine Pharmacokinetics in Patients Testing Positive for Fentanyl and Xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Xylazine and major urinary metabolites detected in patients positive for fentanyl and xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy Xylazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy Xylazine is a primary phase I metabolite of Xylazine, a potent α2-adrenergic agonist used in veterinary medicine as a sedative, analgesic, and muscle relaxant. The emergence of Xylazine as an adulterant in the illicit drug supply has escalated the need for a comprehensive understanding of its metabolites for forensic and clinical toxicology. This technical guide provides an in-depth overview of the core physicochemical characteristics of 4-Hydroxy Xylazine, offering crucial data for researchers, scientists, and drug development professionals. This document outlines its fundamental properties, details experimental protocols for their determination, and explores the key signaling pathways associated with its pharmacological effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug metabolite is fundamental to predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical parameters for 4-Hydroxy Xylazine are summarized in the tables below.

Table 1: General and Physical Properties of 4-Hydroxy Xylazine

| Property | Value | Source(s) |

| IUPAC Name | 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-3,5-dimethylphenol | [1] |

| CAS Number | 145356-32-7 | [1] |

| Molecular Formula | C₁₂H₁₆N₂OS | [2][3] |

| Molecular Weight | 236.33 g/mol | [2][3] |

| Appearance | Off-White to Tan Solid | [4] |

| Melting Point | >235 °C (decomposition) | [4] |

| Boiling Point | 391.684 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.255 g/cm³ (Predicted) | [2] |

Table 2: Chemical and Pharmacokinetic Properties of 4-Hydroxy Xylazine

| Property | Value | Source(s) |

| pKa | 10.85 ± 0.36 (Predicted) | [2] |

| logP | 2.422 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][4][5][6] |

| InChI Key | FXWQWFCVDXMJNM-UHFFFAOYSA-N | [1] |

| Storage Temperature | -20°C, Under Inert Atmosphere | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail generalized experimental protocols that can be adapted for the characterization of 4-Hydroxy Xylazine.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Methods:

-

Instrumentation: Calibrated pH meter with a suitable electrode, magnetic stirrer, and a burette.

-

Reagents: 4-Hydroxy Xylazine, standardized hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), potassium chloride (KCl) for maintaining ionic strength, and purified water.

-

Procedure:

-

Prepare a solution of 4-Hydroxy Xylazine of known concentration in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

-

Add KCl to maintain a constant ionic strength.

-

Place the solution in a thermostated vessel and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Incrementally add the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Determination of Solubility (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Materials and Methods:

-

Apparatus: Constant temperature shaker bath, centrifuge, analytical balance, and an appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Reagents: 4-Hydroxy Xylazine, and the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).

-

Procedure:

-

Add an excess amount of 4-Hydroxy Xylazine to a known volume of the solvent in a sealed container.

-

Place the container in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of 4-Hydroxy Xylazine in the supernatant using a validated analytical method.

-

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P).

Materials and Methods:

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Reagents: 4-Hydroxy Xylazine, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol).

-

Procedure:

-

Prepare a stock solution of 4-Hydroxy Xylazine in one of the phases (e.g., water).

-

Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.

-

Shake the funnel for a predetermined time to allow for partitioning and equilibration.

-

Allow the two phases to separate completely, using centrifugation if necessary.

-

Carefully sample each phase.

-

Determine the concentration of 4-Hydroxy Xylazine in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water], and then logP = log10(P).

-

Signaling Pathways and Experimental Workflows

4-Hydroxy Xylazine, as a metabolite of Xylazine, is expected to interact with similar biological targets, primarily the α2-adrenergic receptors and, as recent evidence suggests, kappa-opioid receptors.

Metabolic Pathway of Xylazine to 4-Hydroxy Xylazine

The biotransformation of Xylazine to 4-Hydroxy Xylazine is a critical metabolic step. This process primarily occurs in the liver and involves cytochrome P450 enzymes.

Metabolic conversion of Xylazine to 4-Hydroxy Xylazine.

α2-Adrenergic Receptor Signaling Pathway

As an analog of Xylazine, 4-Hydroxy Xylazine is presumed to act as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).

Simplified α2-adrenergic receptor signaling cascade.

Kappa-Opioid Receptor Signaling Pathway

Recent studies suggest that Xylazine and its metabolites may also interact with kappa-opioid receptors, potentially contributing to their overall pharmacological profile. This interaction can involve both G-protein dependent and β-arrestin mediated pathways.

Dual signaling pathways of the kappa-opioid receptor.

Experimental Workflow: In Vitro Metabolic Stability Assay

Determining the metabolic stability of a compound is a crucial step in drug development. The following diagram illustrates a typical workflow for an in vitro metabolic stability assay using liver microsomes.

Workflow for an in vitro metabolic stability assay.

Conclusion

This technical guide provides a consolidated resource on the physicochemical characteristics of 4-Hydroxy Xylazine. The presented data, experimental protocols, and pathway diagrams are intended to support the research and development efforts of scientists in understanding the behavior of this critical metabolite. A thorough grasp of these fundamental properties is essential for the development of analytical methods for its detection, for elucidating its pharmacological and toxicological profile, and for assessing its impact in clinical and forensic contexts. As the landscape of substance use continues to evolve, a detailed scientific understanding of metabolites like 4-Hydroxy Xylazine will remain a cornerstone of public health and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

4-Hydroxy Xylazine: A Technical Guide to its Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and analytical identification of 4-Hydroxy Xylazine, a primary metabolite of the veterinary sedative Xylazine. As Xylazine increasingly appears as an adulterant in the illicit drug supply, the accurate detection of its metabolites has become critical for forensic toxicology, clinical research, and public health monitoring. This document details the analytical methodologies, experimental protocols, and metabolic pathways essential for the precise identification and quantification of 4-Hydroxy Xylazine.

Discovery and Significance

4-Hydroxy Xylazine is a major Phase I metabolite of Xylazine, a potent α2-adrenergic receptor agonist used in veterinary medicine for sedation and analgesia.[1] It is not approved for human use. The discovery of 4-Hydroxy Xylazine as a significant biomarker is crucial for confirming exposure to the parent compound, Xylazine.[2] Research indicates that it is one of the most frequently detected metabolites in human cases of Xylazine exposure, making it a reliable analytical target.[2] The presence of Xylazine and its metabolites in humans is associated with severe central nervous system depression, hypotension, and other life-threatening conditions.[2]

The metabolic conversion of Xylazine to 4-Hydroxy Xylazine primarily occurs through hydroxylation, a key Phase I metabolic pathway.[2] This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring of the Xylazine molecule, predominantly at the para position, mediated by cytochrome P450 (CYP) enzymes.[2]

Analytical Identification and Quantification

The identification and quantification of 4-Hydroxy Xylazine in biological matrices such as urine and blood are predominantly achieved through advanced chromatographic and mass spectrometric techniques. These methods offer high sensitivity and specificity, which are critical for forensic and clinical applications.

Chromatographic Techniques

Liquid Chromatography (LC) and Gas Chromatography (GC) are the primary separation techniques employed.

-

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used and validated method for the quantitative analysis of 4-Hydroxy Xylazine in urine.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of Xylazine and its metabolites in equine urine for doping control analysis.[2]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the definitive identification and quantification of 4-Hydroxy Xylazine.

-

Tandem Mass Spectrometry (MS/MS) , particularly using Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for detecting specific parent and product ion transitions.

-

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry offers high-resolution mass data, enabling accurate mass measurements for confident identification.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical identification of 4-Hydroxy Xylazine.

Table 1: Mass Spectrometry Parameters for 4-Hydroxy Xylazine

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| 4-Hydroxy Xylazine | 237.1 | 137.1 | 136.1 | [5][6] |

| Xylazine (Parent) | 221.1 | 164.1 | 90.0 | [5][6] |

Table 2: Chromatographic and Method Validation Data

| Parameter | Value | Analytical Method | Matrix | Reference |

| Retention Time | 1.33 min | UHPLC-MS/MS | Urine | [7] |

| Linearity Range | 1 - 10,000 ng/mL | LC-MS/MS | Urine | [5][6] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (for Xylazine) | LC-MS/MS | Urine | [5][6] |

| Limit of Detection (LOD) | 0.2 ng/mL | GC-MS | Equine Urine | [2] |

| Analyte Recovery | 91 - 103% | UHPLC-MS/MS | Urine | [3][7] |

| Inter-day Precision (CV) | 5.99% - 8.71% | LC-MS/MS | Urine | [5][6] |

| Intra-day Precision (CV) | 0.14% - 11.86% | LC-MS/MS | Urine | [5][6] |

Experimental Protocols

Below are detailed methodologies for the identification and quantification of 4-Hydroxy Xylazine in biological samples.

Protocol 1: UHPLC-MS/MS for Quantification in Urine

This protocol is based on a validated method for the direct-to-definitive screening and quantification of Xylazine and its metabolites.[3]

1. Sample Preparation:

- Urine samples can be prepared using a simple dilution method. For example, a 1-in-2, 1-in-5, or 1-in-10 dilution with analyte-negative urine.[3][7]

2. Instrumentation:

- Liquid Chromatograph: Shimadzu Prominence LC-20 series or equivalent.[5][6]

- Analytical Column: Phenomenex Kinetex C18 (e.g., 2.3 µm, 100 Å, 50 x 3 mm).[5][6]

- Mass Spectrometer: Sciex Triple Quad 4500 or equivalent.[5][6]

3. Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5][6]

- A suitable gradient elution program should be developed to achieve separation.

4. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- 4-Hydroxy Xylazine: 237.1 -> 137.1 and 237.1 -> 136.1.[5][6]

- Internal Standard (e.g., 4-hydroxy Xylazine-d6) should be used for quantification.[8]

5. Data Analysis:

- Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: GC-MS for Detection in Equine Urine

This protocol is adapted from methods used for doping control in horses.[2]

1. Sample Preparation:

- Enzymatic hydrolysis of urine samples to release conjugated metabolites.

- Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

- Derivatization (e.g., silylation) may be required to improve volatility and chromatographic performance.

2. Instrumentation:

- Gas Chromatograph: Agilent GC system or equivalent.

- Analytical Column: A suitable capillary column (e.g., HP-5MS).

- Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

3. Chromatographic Conditions: